Core Scaffold vs. Antimalarial Lead: Absence of 3-Ethyl and N-Benzyl Substitutions Distinguishes CAS 1251620-29-7 from the Most Potent In-Class Analog
The target compound is the unsubstituted core scaffold, lacking both the 3-ethyl group on the triazole ring and the N-(3-fluorobenzyl) substituent present in the most potent antimalarial analog reported in this series. The elaborated analog 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated an in vitro IC50 of 2.24 μM against Plasmodium falciparum [1]. No antimalarial activity data are publicly available for CAS 1251620-29-7 itself; the compound serves as the minimalist comparator for SAR deconvolution of the 3-ethyl and N-benzyl contributions. Users procuring this compound for antimalarial screening should not expect the 2.24 μM potency of the lead analog; instead, its value lies in defining the potency floor of the unelaborated scaffold.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | Not reported (no published data for CAS 1251620-29-7) |
| Comparator Or Baseline | 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: IC50 = 2.24 μM |
| Quantified Difference | Cannot be quantified; target compound lacks the substituents critical for the 2.24 μM activity |
| Conditions | In vitro culture of Plasmodium falciparum (strain not explicitly specified in abstract); falcipain-2 virtual screening and molecular docking as target rationale |
Why This Matters
This differentiation is essential for medicinal chemistry teams using CAS 1251620-29-7 as a negative control or SAR starting point: procurement of the wrong analog (the lead instead of the core scaffold) would yield activity data mismatched to the intended SAR question.
- [1] Karpina, V.R.; Kovalenko, S.S.; Kovalenko, S.M.; Drushlyak, O.G.; Bunyatyan, N.D.; Georgiyants, V.A.; Ivanov, V.V.; Langer, T.; Maes, L. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules 2020, 25, 4485. View Source
